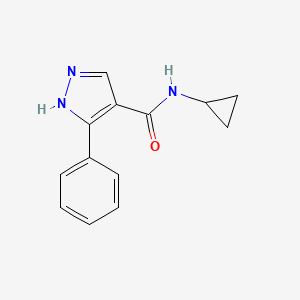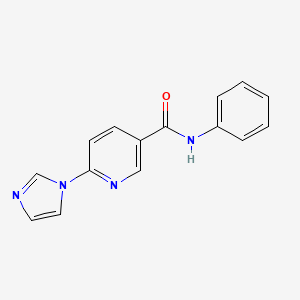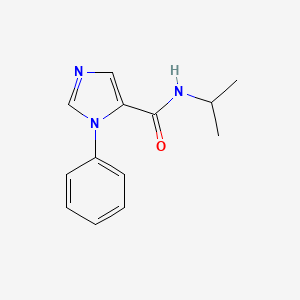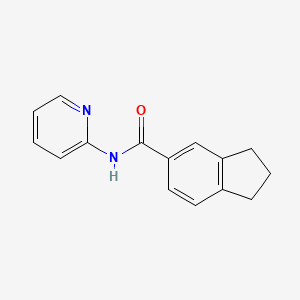
1-Cyclooctyl-3-(pyridin-4-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclooctyl-3-(pyridin-4-ylmethyl)urea, also known as CPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPU belongs to the class of urea derivatives and has shown promising results in various studies related to neuroscience and cancer research.
Scientific Research Applications
1-Cyclooctyl-3-(pyridin-4-ylmethyl)urea has been studied for its potential applications in various fields of scientific research. In neuroscience, 1-Cyclooctyl-3-(pyridin-4-ylmethyl)urea has been shown to act as a selective inhibitor of the glycine transporter GlyT1. GlyT1 is responsible for the reuptake of glycine, which is an important neurotransmitter in the central nervous system. By inhibiting GlyT1, 1-Cyclooctyl-3-(pyridin-4-ylmethyl)urea increases the availability of glycine in the synaptic cleft, which has been shown to improve cognitive function and reduce the symptoms of schizophrenia and other neurological disorders.
In cancer research, 1-Cyclooctyl-3-(pyridin-4-ylmethyl)urea has been studied as a potential inhibitor of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in various types of cancer and is involved in the regulation of pH in tumor cells. By inhibiting CA IX, 1-Cyclooctyl-3-(pyridin-4-ylmethyl)urea has shown promising results in reducing tumor growth and metastasis in preclinical studies.
Mechanism of Action
The mechanism of action of 1-Cyclooctyl-3-(pyridin-4-ylmethyl)urea is based on its ability to selectively bind to specific targets in the body. In the case of GlyT1 inhibition, 1-Cyclooctyl-3-(pyridin-4-ylmethyl)urea binds to the glycine transporter and prevents it from reuptaking glycine from the synaptic cleft. This results in increased levels of glycine in the synaptic cleft, which has been shown to improve cognitive function and reduce the symptoms of neurological disorders.
In the case of CA IX inhibition, 1-Cyclooctyl-3-(pyridin-4-ylmethyl)urea binds to the active site of the enzyme and prevents it from catalyzing the hydration of carbon dioxide to bicarbonate and protons. This results in a decrease in pH regulation in tumor cells, which has been shown to reduce tumor growth and metastasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Cyclooctyl-3-(pyridin-4-ylmethyl)urea depend on the specific target it binds to. In the case of GlyT1 inhibition, 1-Cyclooctyl-3-(pyridin-4-ylmethyl)urea has been shown to improve cognitive function and reduce the symptoms of schizophrenia and other neurological disorders. In the case of CA IX inhibition, 1-Cyclooctyl-3-(pyridin-4-ylmethyl)urea has been shown to reduce tumor growth and metastasis in preclinical studies.
Advantages and Limitations for Lab Experiments
The advantages of using 1-Cyclooctyl-3-(pyridin-4-ylmethyl)urea in lab experiments include its high selectivity and potency for specific targets, which allows for precise and controlled experiments. The limitations of using 1-Cyclooctyl-3-(pyridin-4-ylmethyl)urea include its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 1-Cyclooctyl-3-(pyridin-4-ylmethyl)urea. In neuroscience, further studies are needed to explore the potential of GlyT1 inhibition in the treatment of neurological disorders. In cancer research, further studies are needed to optimize the use of CA IX inhibitors, including 1-Cyclooctyl-3-(pyridin-4-ylmethyl)urea, in the treatment of various types of cancer. Additionally, 1-Cyclooctyl-3-(pyridin-4-ylmethyl)urea could be studied for its potential applications in other fields of scientific research, such as immunology and infectious diseases.
Synthesis Methods
1-Cyclooctyl-3-(pyridin-4-ylmethyl)urea can be synthesized by reacting cyclooctylamine with pyridine-4-carboxaldehyde and then treating the resulting compound with isocyanate. The reaction yields 1-Cyclooctyl-3-(pyridin-4-ylmethyl)urea as a white solid with a melting point of 210-212°C. This synthesis method has been optimized by various researchers to increase the yield and purity of 1-Cyclooctyl-3-(pyridin-4-ylmethyl)urea.
properties
IUPAC Name |
1-cyclooctyl-3-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c19-15(17-12-13-8-10-16-11-9-13)18-14-6-4-2-1-3-5-7-14/h8-11,14H,1-7,12H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXGZGPEIRWKMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclooctyl-3-(pyridin-4-ylmethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[4-(Furan-3-carbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7470791.png)

![Cyclohexyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7470812.png)


![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-methylbutan-1-one](/img/structure/B7470834.png)
![Furan-3-yl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7470836.png)

![4-[[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470845.png)




